molecular formula C13H8Cl2N2OS B398243 3-(2,4-dichlorobenzyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole

3-(2,4-dichlorobenzyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole

Katalognummer: B398243
Molekulargewicht: 311.2g/mol
InChI-Schlüssel: ZNXIFBGUFUYJKD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2,4-dichlorobenzyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that contains both benzyl and thienyl groups attached to an oxadiazole ring

Eigenschaften

Molekularformel

C13H8Cl2N2OS

Molekulargewicht

311.2g/mol

IUPAC-Name

3-[(2,4-dichlorophenyl)methyl]-5-thiophen-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C13H8Cl2N2OS/c14-9-4-3-8(10(15)7-9)6-12-16-13(18-17-12)11-2-1-5-19-11/h1-5,7H,6H2

InChI-Schlüssel

ZNXIFBGUFUYJKD-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C2=NC(=NO2)CC3=C(C=C(C=C3)Cl)Cl

Kanonische SMILES

C1=CSC(=C1)C2=NC(=NO2)CC3=C(C=C(C=C3)Cl)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dichlorobenzyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichlorobenzyl chloride with thiosemicarbazide to form an intermediate, which is then cyclized to the oxadiazole ring using an oxidizing agent such as hydrogen peroxide or iodine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,4-dichlorobenzyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: Halogen atoms in the benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzyl ring.

Wissenschaftliche Forschungsanwendungen

3-(2,4-dichlorobenzyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(2,4-dichlorobenzyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes or interact with cellular receptors, leading to its observed pharmacological effects. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(2,4-Dichlorobenzyl)-5-(2-furyl)-1,2,4-oxadiazole
  • 3-(2,4-Dichlorobenzyl)-5-(2-pyridyl)-1,2,4-oxadiazole

Uniqueness

3-(2,4-dichlorobenzyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole is unique due to the presence of both dichlorobenzyl and thienyl groups, which confer specific chemical and physical properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.